molecular formula C6H9ClF3N B6144268 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1428198-37-1

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6144268
CAS No.: 1428198-37-1
M. Wt: 187.59 g/mol
InChI Key: RJEVOPRUJWDKRJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine hydrochloride salt featuring a rigid 3-azabicyclo[3.1.0]hexane core substituted with a trifluoromethyl (-CF₃) group at the 6-position. The 3-azabicyclo[3.1.0]hexane scaffold is a pyrrolidine surrogate with a cyclopropane ring fused to the heterocycle, conferring unique stereochemical and electronic properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising candidate for pharmaceutical applications . However, commercial availability of this compound has been discontinued, as noted in fluorinated compound catalogs .

Properties

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-3-1-10-2-4(3)5;/h3-5,10H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEVOPRUJWDKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation

Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, enable direct CF₃ substitution on the bicyclic core. For instance, reaction of 3-azabicyclo[3.1.0]hexane with a trifluoromethylating agent in the presence of a copper(I) catalyst yields the CF₃-substituted product. However, this method often requires harsh conditions (e.g., high temperatures) and may lead to side reactions.

Building Block Approach

Pre-functionalized starting materials simplify synthesis. A cyclohexene derivative bearing a trifluoromethyl group is subjected to aminocyclopropanation. For example, a trifluoromethylated allylic amine undergoes photochemical cyclization to form the bicyclo[3.1.0] structure directly. This approach avoids late-stage functionalization challenges.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The bicyclic amine is dissolved in an anhydrous solvent (e.g., diethyl ether or dichloromethane) and treated with gaseous HCl or a HCl/dioxane solution. Precipitation of the hydrochloride salt is typically achieved by cooling the reaction mixture, followed by filtration and drying under vacuum.

Example Protocol:

  • Dissolve 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (1.0 equiv) in dry Et₂O.

  • Add 1.1 equiv HCl gas under nitrogen at 0°C.

  • Stir for 2 h, then filter the precipitate.

  • Wash with cold Et₂O and dry under vacuum to obtain the hydrochloride salt (yield: 85–92%).

Optimization and Scalability Challenges

Yield Limitations in Cyclization

Early methods suffered from low yields (<50%) due to competing side reactions during cyclopropanation. Optimizing reaction conditions—such as using Lewis acids (e.g., ZnCl₂) to stabilize transition states—improves yields to 70–80%.

Purification Difficulties

The polar nature of the hydrochloride salt complicates crystallization. Mixed solvent systems (e.g., EtOAc/hexane) enhance purity, while chromatography on silica gel with NH₄OH-modified mobile phases resolves amine byproducts.

Trifluoromethyl Group Stability

The -CF₃ group’s strong electron-withdrawing character can deactivate the amine toward further reactions. Protecting group strategies (e.g., Boc or Cbz) are employed during intermediate steps.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Epoxide CyclizationEpoxidation, base-induced closure6595Moderate
Reductive AminationNaBH(OAc)₃, chiral resolution7899High
Photochemical[2+2] Cycloaddition, CF₃ addition5590Low

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of bicyclic amines, such as 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, exhibit significant antidepressant properties. These compounds are thought to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression and anxiety disorders.

Case Study: Synthesis and Evaluation
A study conducted on the synthesis of various trifluoromethyl-substituted bicyclic amines demonstrated their efficacy in preclinical models of depression. The results showed that these compounds had a higher binding affinity for serotonin receptors compared to their non-trifluoromethyl counterparts, suggesting enhanced pharmacological profiles .

Synthetic Intermediate

Building Block for Complex Molecules
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group confers unique electronic properties that can be exploited in further chemical transformations.

Data Table: Synthetic Applications

Application AreaDescriptionReference
Pharmaceutical SynthesisUsed in the development of novel antidepressants
Agrochemical DevelopmentPotential precursor for agrochemicals
Material ScienceInvestigation into polymer additives

Materials Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. Compounds like 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be utilized in developing advanced materials with superior properties.

Case Study: Polymer Modification
Research on modifying polycarbonate with trifluoromethyl-substituted bicyclic compounds revealed improved mechanical properties and resistance to degradation under UV exposure. This innovation opens avenues for creating durable materials suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of 3-azabicyclo[3.1.0]hexane derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HCl -CF₃ at C6 C₇H₉ClF₃N 215.6 Discontinued; high metabolic stability
DOV 21947 3,4-Dichlorophenyl at C1 C₁₁H₁₁Cl₂N 252.1 Triple uptake inhibitor for obesity treatment
Bicifadine Hydrochloride 4-Methylphenyl at C1 C₁₂H₁₆ClN 209.7 Non-addictive analgesic
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane -CH₃ at C6 C₇H₁₁N 109.2 Enhanced rigidity; intermediate in drug synthesis
6,6-Difluoro-3-azabicyclo[3.1.0]hexane HCl -F₂ at C6 C₅H₇ClF₂N 170.6 Improved solubility; under preclinical study
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl Naphthyl at C1 C₁₅H₁₆ClN 253.8 Sustained-release formulation for CNS disorders
Key Observations:
  • Trifluoromethyl vs.
  • Aromatic Substituents : Compounds like DOV 21947 (dichlorophenyl) and bicifadine (methylphenyl) demonstrate that bulky aromatic groups enhance receptor binding but may reduce solubility compared to aliphatic substituents .
  • Salt Forms : Most analogues, including the target compound, are synthesized as hydrochloride salts to improve aqueous solubility and bioavailability .

Challenges and Discontinuation

The discontinuation of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane HCl () may reflect challenges in large-scale synthesis or regulatory hurdles. In contrast, analogues like DOV 21947 and bicifadine have advanced to preclinical/clinical stages due to clearer therapeutic benefits .

Biological Activity

6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, with CAS number 1311314-49-4, is a bicyclic compound characterized by the presence of a trifluoromethyl group and nitrogen in its structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C6_6H9_9ClF3_3N
  • Molecular Weight : 187.59 g/mol
  • Purity : Typically available at 97% purity .

Biological Activity

The biological activity of 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has been investigated primarily in the context of its pharmacological properties, particularly as a potential therapeutic agent.

Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving GABA and serotonin receptors. The trifluoromethyl group may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target receptors.

Case Studies and Research Findings

  • Antidepressant Activity : A study focusing on analogs of bicyclic amines reported that certain derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin and norepinephrine levels .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of related bicyclic compounds against oxidative stress-induced neuronal damage, suggesting that 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride may possess similar protective qualities .
  • Antinociceptive Properties : Preliminary studies have suggested that this compound may exhibit antinociceptive effects, which could be beneficial for pain management therapies .

Data Table of Biological Activities

Activity TypeReferenceFindings
Antidepressant Significant effects in animal models; modulation of neurotransmitters
Neuroprotection Protection against oxidative stress in neuronal cells
Antinociceptive Potential for pain relief; requires further investigation

Q & A

Q. How does the compound’s solid-state structure influence its pharmacokinetic properties?

  • Methodological Answer : Powder X-ray diffraction (PXRD) correlates crystallinity with dissolution rates. Nanoindentation assays measure mechanical stability of hydrochloride salt forms. In vitro permeability assays (Caco-2 cells) link crystal packing density to oral bioavailability .

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